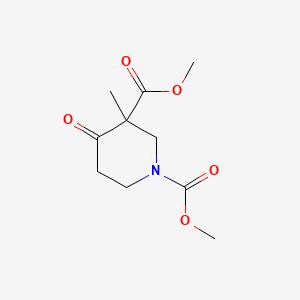

Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of piperidine chemistry, which has roots extending back to the late 19th century. The foundational work in piperidine synthesis can be traced to Guareschi's pioneering research in 1897, where multicomponent reactions between butanone, ethyl cyanoacetate, and ammonia solutions were employed to create cyclic imides containing piperidine fragments. This early methodology established the groundwork for subsequent developments in piperidine-based synthetic chemistry.

The synthetic approaches leading to compounds like this compound gained significant momentum through the advancement of Dieckmann condensation reactions. These intramolecular Claisen condensation reactions proved particularly valuable for constructing 4-piperidone derivatives, which serve as key intermediates in the synthesis of more complex structures. The Phillips reaction and related heterocyclization methods further expanded the toolkit available for synthesizing substituted piperidine derivatives, including those bearing multiple ester functionalities.

During the mid-20th century, industrial applications drove the refinement of synthetic methodologies for piperidine derivatives. European patent documentation from the 1980s reveals systematic efforts to develop industrially advantageous processes for producing piperidine derivatives with specific substitution patterns. These developments coincided with growing recognition of piperidine-based compounds in pharmaceutical applications, particularly as the structural diversity and biological activity of these molecules became increasingly apparent.

The emergence of this compound as a distinct synthetic target represents a convergence of these historical developments. The compound combines the structural complexity achieved through modern synthetic methods with the practical utility required for contemporary pharmaceutical development. Its synthesis typically involves cyclization of appropriate precursors under controlled conditions, often utilizing continuous flow reactor technology to ensure consistent product quality and yield.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of functional groups and its role as a versatile synthetic intermediate. The compound exemplifies the broader significance of piperidine-based structures in modern organic chemistry, where six-membered nitrogen-containing heterocycles serve as fundamental building blocks for complex molecular architectures.

The structural features of this compound contribute significantly to its chemical versatility. The presence of two ester groups at positions 1 and 3, combined with a ketone functionality at position 4, creates multiple reactive sites that enable diverse chemical transformations. This multifunctional nature allows for selective modifications at different positions, facilitating the construction of complex molecular frameworks required in pharmaceutical development.

Research has demonstrated that piperidine derivatives, including this compound, play crucial roles in the development of biologically active compounds. The heterocyclic framework provides an optimal balance of stability and reactivity, while the nitrogen atom introduces opportunities for hydrogen bonding and other intermolecular interactions essential for biological activity. The ability of these compounds to modify physicochemical characteristics of drug candidates makes them particularly valuable in medicinal chemistry applications.

The compound's significance extends to its role in synthetic methodology development. Modern approaches to piperidine synthesis have evolved to include multicomponent reactions, radical cyclization processes, and various cascade reactions. This compound serves both as a target molecule for these synthetic methods and as a starting material for further transformations. Its synthesis demonstrates the application of contemporary organic chemistry principles, including regioselective functionalization and stereoselective construction of complex ring systems.

Contemporary research has highlighted the utility of this compound in constructing spirocyclic derivatives and other architecturally complex molecules. The development of novel catalytic systems, including polystyrene ferric-based catalysts and chitosan-supported ytterbium heterogeneous nanocatalysts, has enhanced the efficiency of synthetic routes leading to compounds of this type. These advances underscore the continuing evolution of piperidine chemistry and the central role that compounds like this compound play in driving methodological innovations.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The primary name reflects the piperidine core structure, which consists of a six-membered saturated ring containing one nitrogen atom. The numbering system begins with the nitrogen atom designated as position 1, proceeding around the ring to identify substitution positions.

According to Chemical Abstracts Service indexing, the compound is officially designated as 1,3-piperidinedicarboxylic acid, 3-methyl-4-oxo-, 1,3-dimethyl ester, with the registry number 31633-71-3. This systematic name explicitly identifies each functional group and its position within the molecular framework. The designation "1,3-dimethyl ester" indicates that both carboxylic acid groups have been converted to their corresponding methyl esters, while "3-methyl-4-oxo" specifies the presence of a methyl substituent at position 3 and a ketone group at position 4.

Alternative nomenclature systems provide additional descriptive names for the compound. The structure can be described as 3-methyl-4-oxopiperidine-1,3-dicarboxylic acid dimethyl ester, which emphasizes the dicarboxylic acid nature of the parent compound before esterification. This naming convention proves particularly useful in synthetic chemistry contexts where the compound serves as an intermediate in reactions involving ester hydrolysis or modification.

The classification of this compound encompasses multiple chemical categories. Primarily, it belongs to the class of heterocyclic compounds, specifically six-membered nitrogen heterocycles known as piperidines. Within this broader category, it represents a substituted piperidine derivative characterized by multiple functional group modifications. The compound also falls under the classification of ketoesters, reflecting the simultaneous presence of ketone and ester functionalities within the same molecule.

From a pharmaceutical chemistry perspective, the compound is classified as a potential pharmaceutical intermediate, given its structural similarity to known bioactive molecules and its utility in constructing more complex pharmaceutical targets. The presence of the piperidine scaffold places it within a class of compounds recognized for diverse biological activities, including central nervous system effects, antimicrobial properties, and enzyme inhibition capabilities.

Table 1: Physicochemical Properties of this compound

Table 2: Structural Classification and Nomenclature Variations

| Classification Category | Designation |

|---|---|

| Primary IUPAC Name | This compound |

| Chemical Abstracts Service Name | 1,3-Piperidinedicarboxylic acid, 3-methyl-4-oxo-, 1,3-dimethyl ester |

| Alternative Name | 3-Methyl-4-oxopiperidine-1,3-dicarboxylic acid dimethyl ester |

| Molecular Fragment | SMILES: CC1(CN(CCC1=O)C(=O)OC)C(=O)OC |

| Heterocycle Class | Six-membered nitrogen heterocycle (piperidine) |

| Functional Group Class | Ketodiester |

| Pharmaceutical Category | Potential pharmaceutical intermediate |

Properties

IUPAC Name |

dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(8(13)15-2)6-11(9(14)16-3)5-4-7(10)12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRPOJOJSFKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953590 | |

| Record name | Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31633-71-3 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-methyl-4-oxo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31633-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031633713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GYM8AP2FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Hydrogenation of Substituted Pyridines

A prominent route to dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate involves the hydrogenation of substituted pyridine dicarboxylates. For example, dimethyl pyridine-3,5-dicarboxylate undergoes hydrogenation in acetic acid using Adam’s catalyst (PtO₂) under 50 psi hydrogen pressure for 9 days, yielding cis/trans-dimethyl piperidine-3,5-dicarboxylate with 100% conversion. While this method targets a structurally analogous compound, it demonstrates the feasibility of ring saturation for piperidine synthesis. Adapting this approach to introduce a 3-methyl-4-oxo moiety would require a pyridine precursor pre-functionalized with methyl and ketone groups. However, introducing a ketone on aromatic pyridine is challenging due to electronic destabilization, necessitating post-hydrogenation oxidation steps.

Post-Hydrogenation Oxidation

Following hydrogenation, selective oxidation of the piperidine ring can introduce the 4-oxo group. For instance, 4-hydroxypiperidine derivatives are oxidized to 4-piperidones using reagents like Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). In the context of this compound, this method would require initial synthesis of a 3-methylpiperidine intermediate, followed by oxidation at position 4. A reported analog, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, was synthesized via palladium-catalyzed hydrogenation of a benzyl-protected precursor, followed by Boc deprotection.

Cyclization Strategies

Dieckmann Cyclization

Dieckmann cyclization, a classic method for forming six-membered rings, has been employed to synthesize piperidine derivatives. This intramolecular ester condensation requires a diester precursor with appropriate spacing for cyclization. For example, this compound could theoretically arise from a linear diester containing methyl and ketone functionalities. A related synthesis of 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate utilized a Boc-protected amine intermediate, which underwent cyclization in methanol with potassium carbonate. Adapting this method would involve designing a diester precursor with a 3-methyl group and optimizing base-catalyzed cyclization conditions.

Mannich Reaction

The Mannich reaction facilitates the formation of β-amino ketones, which can cyclize to piperidines. A potential route involves reacting a β-keto ester with formaldehyde and methylamine to generate a piperidine scaffold. For instance, methyl 4-oxopiperidine-3-carboxylate derivatives have been synthesized via Mannich reactions followed by esterification. Introducing the 3-methyl group would require substituting formaldehyde with a methyl-containing aldehyde, though steric effects may limit yield.

Functionalization of 4-Piperidone Derivatives

Alkylation and Esterification of 4-Piperidone

4-Piperidone serves as a versatile precursor for synthesizing substituted piperidines. In one approach, 4-piperidone hydrochloride is alkylated at position 3 using methyl iodide in the presence of a base like sodium hydride, yielding 3-methyl-4-piperidone. Subsequent esterification with methyl chloroformate introduces the 1- and 3-carboxylate groups. This method mirrors the synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, where Boc protection was employed to stabilize the amine during functionalization.

Protection-Deprotection Strategies

Protecting group chemistry is critical for regioselective functionalization. For example, benzyl or tert-butyloxycarbonyl (Boc) groups shield the piperidine nitrogen during esterification or alkylation. A reported procedure for 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate involved Boc protection of 4-oxopiperidine-3-carboxylic acid, followed by methyl esterification. Deprotection under acidic conditions (e.g., HCl in dioxane) yielded the free amine, which was re-esterified to install the second methyl group.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Catalyst Recycling and Cost Efficiency

Large-scale synthesis prioritizes catalyst recovery and solvent reuse. The use of heterogeneous catalysts like Pd/C or PtO₂ allows filtration and reuse, reducing costs. For example, the hydrogenation of dimethyl pyridine-3,5-dicarboxylate employed PtO₂, which was recovered via celite filtration. Similarly, palladium catalysts in Boc deprotection steps were recycled, enhancing process economics.

Racemization and Chirality Control

Although this compound lacks chiral centers, related syntheses of optically active piperidines highlight the importance of enantiomer recycling. The patent US11254641B2 describes racemizing undesired enantiomers using bases like NaOH, enabling near-quantitative yields. This strategy could be adapted if stereochemical purity is required for downstream applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 3-methyl-4-oxopiperidine-1,3-dicarboxylic acid.

Reduction: Formation of 3-methyl-4-hydroxypiperidine-1,3-dicarboxylate.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

DMOPD is a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating diverse derivatives.

Medicinal Chemistry

DMOPD plays a significant role in the development of pharmaceuticals, particularly piperidine-based drugs. Its derivatives have shown potential in treating various conditions due to their biological activity.

Research indicates that DMOPD can serve as a building block for biologically active compounds. For instance, derivatives of DMOPD have been evaluated for their antithrombotic properties, showcasing significant clot lysis activity compared to standard anticoagulants like heparin .

Agrochemicals

In agricultural chemistry, DMOPD is utilized in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

Case Study: Antithrombotic Activity

A study investigated the anticoagulation activity of DMOPD derivatives in rat models. The results demonstrated that several derivatives exhibited enhanced clotting times compared to heparin, indicating potential for therapeutic use in managing thrombotic disorders .

| Compound | Clotting Time (s) | Comparison to Heparin |

|---|---|---|

| DMOPD Derivative 1 | 342 | Greater |

| DMOPD Derivative 2 | 214 | Greater |

| Heparin | 110 | Reference |

Case Study: Synthesis of Piperidine Derivatives

DMOPD has been utilized in synthesizing various piperidine derivatives with promising biological activities. Researchers have reported successful substitutions on the piperidine core leading to compounds with antimicrobial and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved include ester hydrolysis, reduction, and oxidation reactions, leading to the formation of active metabolites that interact with biological targets .

Comparison with Similar Compounds

(1) Substituent Effects on Reactivity

- tert-Butyl vs. Methyl (R1): The tert-butyl group in 1-tert-butyl derivatives provides significant steric bulk, reducing undesired side reactions in peptide synthesis and improving conformational stability .

- Benzyl vs. Alkyl (R1): Benzyl substituents (e.g., 1-benzyl analogs) introduce aromaticity, enhancing π-π stacking interactions in drug-receptor binding. This is critical in pharmaceutical intermediates like 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, which is used in medicinal chemistry applications .

- Ethyl vs. Methyl (R2): Ethyl esters (e.g., 1-ethyl 3-methyl derivatives) exhibit slower hydrolysis rates than methyl esters, making them suitable for controlled-release applications in drug delivery .

(2) Impact on Physical Properties

- Boiling Points and Solubility: Ethyl and benzyl derivatives generally have higher molecular weights and boiling points (e.g., 335.3°C for 1-ethyl 3-methyl) compared to methyl analogs, affecting their solubility in polar solvents .

- Crystallinity: The tert-butyl group improves crystallinity in peptide intermediates, facilitating purification processes .

(2) Drug Development

- Benzyl-substituted analogs are intermediates in protease inhibitor synthesis, where the aromatic ring contributes to binding affinity .

- Ethyl esters (e.g., 1-ethyl 3-methyl) are explored in prodrug formulations due to tunable esterase-mediated activation .

Research Findings and Challenges

Biological Activity

Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.24 g/mol. The compound features a piperidine ring with two carboxylate groups and a carbonyl group, which are significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The presence of the carbonyl and carboxylic acid groups suggests potential for hydrogen bonding and interactions with enzymes or receptors, which could lead to inhibition or activation of specific biochemical pathways.

- Nucleophilic/Electrophilic Behavior : The compound can act as both a nucleophile and an electrophile in chemical reactions, facilitating the formation of covalent bonds with target biomolecules, thereby altering their function.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Study on Anticonvulsant Activity

A study investigating the anticonvulsant effects of various piperidine derivatives found that compounds with similar structures to this compound exhibited moderate activity. The study utilized animal models to assess seizure thresholds and response times, indicating that modifications in the piperidine structure could enhance anticonvulsant efficacy.

Antitumor Activity Evaluation

In vitro studies have been conducted on structurally related compounds to evaluate their effects on cancer cell lines. For example, compounds similar to this compound were tested against K562 leukemia cells. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting a potential pathway for therapeutic applications in oncology .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the typical synthetic routes for preparing dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via multi-step reactions involving piperidine derivatives and dicarboxylate esters. Key steps include cyclization and oxidation, often catalyzed by bases like K2CO3 or Cs2CO3 in polar aprotic solvents (e.g., DMF, DMSO). For example, tert-butyl ester intermediates are hydrolyzed under acidic or basic conditions to yield the final product . Yield optimization requires precise control of temperature, solvent choice, and stoichiometric ratios of reagents. Factorial design experiments can systematically evaluate these variables .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Chromatographic techniques (e.g., column chromatography using silica gel) are standard for purification. Membrane-based separation technologies (e.g., nanofiltration) or recrystallization from solvents like methanol or THF may enhance purity for hygroscopic intermediates . Analytical HPLC with UV detection is critical for assessing purity thresholds (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic methods are essential:

Q. What safety protocols are critical during the synthesis of this compound?

Avoid inhalation/contact with intermediates, as some precursors may form toxic aerosols. Use fume hoods, PPE (gloves, lab coats), and inert atmospheres for moisture-sensitive steps. Emergency protocols for spills include neutralization with inert absorbents and disposal in certified containers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. Tools like COMSOL Multiphysics enable virtual screening of solvent effects and catalyst performance. ICReDD’s reaction path search algorithms integrate computational data with experimental feedback to prioritize high-yield conditions .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

Apply a tiered validation framework:

Cross-validate NMR/IR data with computational simulations (e.g., Gaussian).

Replicate experiments under controlled conditions to rule out environmental artifacts.

Use hyphenated techniques (LC-MS) to detect trace impurities influencing results .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Q. How do steric and electronic factors influence the reactivity of this compound in subsequent derivatization?

The 4-oxo group acts as an electrophilic site for nucleophilic attacks, while the methyl substituent introduces steric hindrance. Kinetic studies (e.g., Eyring plots) quantify activation barriers for substitutions at the 3-position. Steric maps generated via molecular modeling guide functionalization strategies .

Q. What catalytic systems enhance the enantioselective synthesis of derivatives of this compound?

Chiral Lewis acids (e.g., BINOL-based catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry. Screen catalysts using high-throughput experimentation (HTE) platforms to identify optimal enantiomeric excess (ee) conditions .

Q. How can green chemistry metrics be applied to improve the sustainability of its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.